molecular formula C22H23N3O4 B2532370 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide CAS No. 921805-42-7

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide

Cat. No.: B2532370
CAS No.: 921805-42-7
M. Wt: 393.443
InChI Key: HIFMSFFQFNKQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide is a synthetic small molecule featuring a pyridazinone core, a scaffold recognized for its diverse pharmacological properties and significant potential in medicinal chemistry research. Compounds based on the pyridazinone structure have been extensively investigated and reported to possess a range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial effects . Specifically, research into closely related benzamide-pyridazinone hybrids has identified them as potent and selective inhibitors of histone deacetylases (HDACs), a class of enzymes that are promising therapeutic targets in oncology . HDAC inhibitors can alter gene expression and induce apoptosis in cancer cells, with some analogs demonstrating excellent in vivo antitumor efficacy in xenograft models and a favorable pharmacokinetic profile . Furthermore, pyridazinone derivatives have also been developed as phosphodiesterase 4 (PDE4) inhibitors, indicating potential applications in researching inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-3-29-18-9-7-16(8-10-18)20-11-12-21(26)25(24-20)14-13-23-22(27)17-5-4-6-19(15-17)28-2/h4-12,15H,3,13-14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFMSFFQFNKQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The retrosynthetic breakdown of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide identifies three key fragments:

  • Pyridazinone core with a 4-ethoxyphenyl substituent.
  • Ethylenediamine-derived spacer for linkage.
  • 3-Methoxybenzamide terminal group.

Synthetic routes often converge these fragments through sequential cyclization, alkylation, and amidation reactions.

Synthesis of the Pyridazinone Core

Cyclocondensation of Keto Acids with Hydrazine

The pyridazinone ring is typically synthesized via cyclocondensation of α,β-unsaturated keto acids with hydrazine hydrate. For the 4-ethoxyphenyl-substituted variant, p-ethoxyacetophenone serves as the starting material.

Procedure:
  • Claisen-Schmidt Condensation :

    • React p-ethoxyacetophenone with glyoxylic acid in a basic medium (K₂CO₃) to form an α,β-unsaturated keto acid intermediate.
    • Conditions : Ethanol, 70°C, 12 hours.
    • Yield : ~65% (reported for analogous nitro-substituted systems).
  • Cyclization with Hydrazine Hydrate :

    • Treat the keto acid with hydrazine hydrate in refluxing isopropanol.
    • Mechanism : Nucleophilic attack by hydrazine at the β-keto position, followed by dehydration to form the pyridazinone ring.
    • Yield : 70–80%.
Key Data:
Step Reagents/Conditions Yield (%)
Claisen-Schmidt K₂CO₃, ethanol, 70°C 65
Cyclization Hydrazine hydrate, isopropanol, reflux 75

Functionalization of the Pyridazinone Core

Introduction of the Ethylenediamine Side Chain

The N-1 position of the pyridazinone ring undergoes alkylation to introduce the ethylenediamine spacer.

Method A: Nucleophilic Alkylation
  • Reaction with 2-Bromoethylamine Hydrobromide :
    • React the pyridazinone intermediate with 2-bromoethylamine hydrobromide in the presence of Cs₂CO₃ as a base.
    • Solvent : Dimethylformamide (DMF), 60°C, 8 hours.
    • Yield : 60–70%.
Method B: Mitsunobu Reaction
  • Coupling with Ethylene Glycol :
    • Use diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple the pyridazinone with ethylene glycol, followed by oxidation to the amine.
    • Yield : ~55% (lower due to side reactions).
Optimization Insights:
  • Base Selection : Cs₂CO₃ outperforms NaH in minimizing O-alkylation byproducts.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyridazinone nitrogen.

Amidation with 3-Methoxybenzoic Acid

Carbodiimide-Mediated Coupling

The terminal amine of the ethylenediamine spacer is amidated with 3-methoxybenzoyl chloride or activated esters.

Procedure:
  • Activation of 3-Methoxybenzoic Acid :

    • Convert 3-methoxybenzoic acid to its acid chloride using thionyl chloride (SOCl₂).
    • Conditions : Reflux in dichloromethane (DCM), 4 hours.
  • Amide Bond Formation :

    • React the amine intermediate with 3-methoxybenzoyl chloride in the presence of triethylamine (Et₃N).
    • Solvent : Tetrahydrofuran (THF), 0°C to room temperature, 12 hours.
    • Yield : 80–85%.
Alternative Method: HATU Coupling
  • Use hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) for milder conditions.
  • Yield : 90% (reported for analogous benzamide derivatives).

Integrated Synthetic Pathways

Route 1: Sequential Alkylation-Amidation

  • Pyridazinone Synthesis (Section 2.1).
  • Alkylation (Method A, Section 3.1).
  • Amidation (Section 4.1).
  • Overall Yield : 65% × 70% × 85% ≈ 39% .

Route 2: Tandem Cyclization-Coupling

  • One-Pot Cyclization-Alkylation :
    • Combine pyridazinone formation and alkylation in a single pot using Cs₂CO₃ and DMF.
    • Yield : 60% (lower due to competing hydrolysis).
  • Amidation (HATU method).
  • Overall Yield : 60% × 90% ≈ 54% .
Comparative Table:
Route Steps Overall Yield (%) Key Advantage
1 3 39 High purity at each stage
2 2 54 Reduced purification steps

Challenges and Optimization Strategies

Regioselectivity in Pyridazinone Formation

  • Issue : Competing formation of 4- or 5-substituted pyridazinones.
  • Solution : Use electron-withdrawing groups (e.g., nitro) during cyclization, followed by reduction to the ethoxy group.

Side Reactions During Alkylation

  • Issue : O-alkylation at the pyridazinone carbonyl oxygen.
  • Mitigation : Employ bulky bases (e.g., Cs₂CO₃) to favor N-alkylation.

Amidation Efficiency

  • Issue : Low reactivity of aryl chlorides.
  • Enhancement : Use HATU or PyBOP coupling agents to activate carboxylic acids.

Spectroscopic Characterization

Key Spectral Data for Final Compound

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 8.12 (s, 1H, pyridazinone H-4),
    • δ 7.45–7.30 (m, 4H, aromatic H),
    • δ 4.10 (q, 2H, OCH₂CH₃),
    • δ 3.85 (s, 3H, OCH₃).
  • IR (KBr) : 1670 cm⁻¹ (C=O, amide), 1605 cm⁻¹ (C=O, pyridazinone).

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or amides to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide would depend on its specific biological target. Generally, such compounds may:

    Bind to enzymes or receptors: Inhibiting or activating their function.

    Interact with DNA or RNA: Affecting gene expression or protein synthesis.

    Modulate signaling pathways: Influencing cellular processes like proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Structural Analogues of Pyridazinone Derivatives

The following table highlights key structural and functional differences between the target compound and its analogues:

Compound Name (CAS/Reference) Core Substituent (Pyridazinone) Amide Substituent Molecular Weight (g/mol) Key Features
Target Compound (Hypothetical) 4-Ethoxyphenyl 3-Methoxybenzamide ~377.4* Ethoxy group enhances lipophilicity; benzamide improves metabolic stability .
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzamide (921573-41-3) 4-Methoxyphenyl 3,5-Dimethylbenzamide 377.4 Methyl groups reduce polarity; lower logP compared to ethoxy derivatives.
3-Methoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide (946344-68-9) Thiophen-2-yl 3-Methoxybenzamide 383.4 Thiophene enhances aromatic interactions; potential for improved receptor binding.
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetamide () 4-Methylthiobenzyl 4-Bromophenylacetamide Not specified Methylthio group increases metabolic susceptibility; bromine enhances halogen bonding.
3-[3-[4-(4-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(antipyrine)propanamide (6f, ) Piperazinyl-chlorophenyl Antipyrine-propanamide Higher MW (~500–550) Piperazine moiety introduces basicity; chlorine improves target affinity.

*Estimated based on analogues.

Pharmacological Implications

  • Binding Affinity : Thiophene-substituted analogues () may exhibit stronger π-π stacking with aromatic residues in enzyme active sites compared to ethoxyphenyl .
  • Metabolic Stability : The benzamide linkage in the target compound is less prone to hydrolysis than acetamide or thioamide derivatives (e.g., 8b , 9 in ) .

Research Findings and Data

Spectroscopic Characterization

  • IR Spectroscopy: Pyridazinone C=O stretches appear near 1660–1680 cm⁻¹, consistent across analogues (e.g., 1664 cm⁻¹ in ) .
  • 1H NMR : Ethoxy groups (e.g., -OCH₂CH₃) show characteristic triplets at δ 1.3–1.5 ppm (CH₃) and δ 4.0–4.2 ppm (CH₂), distinguishing them from methoxy (δ ~3.8 ppm) .

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide is a synthetic compound belonging to the class of pyridazinone derivatives. These compounds have garnered attention for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C21H25N5O3
  • Molecular Weight : 395.5 g/mol
  • CAS Number : 1235635-00-3

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Tubulin Binding : Similar to other pyridazinone derivatives, this compound may bind to the colchicine-binding site on tubulin, inhibiting microtubule polymerization. This action can arrest cancer cells in the G(2)/M phase of the cell cycle, leading to apoptosis .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological processes, thereby modulating various signaling pathways and gene expressions related to cell growth and apoptosis.
  • Receptor Interaction : It may interact with cellular receptors, altering signal transduction pathways that are crucial for cellular functions and responses to stimuli.

Anticancer Activity

Research indicates that pyridazinone derivatives exhibit significant anticancer properties. For instance, studies on similar compounds have demonstrated their ability to inhibit tumor growth in various cancer models:

  • In Vitro Studies : Compounds structurally related to this compound have shown potent cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • In Vivo Studies : In animal models, these derivatives have demonstrated tumor reduction efficacy without significant neurotoxicity, suggesting a favorable therapeutic index .

Anti-inflammatory and Antimicrobial Properties

Pyridazinone derivatives are also known for their anti-inflammatory and antimicrobial effects:

  • Anti-inflammatory Activity : The compound may exert its effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against a range of bacterial strains, warranting further investigation into its use as an antimicrobial agent.

Case Studies

  • Study on Tubulin Polymerization Inhibitors :
    • A study evaluated the efficacy of a similar class of compounds that inhibit tubulin polymerization. Results indicated that these compounds effectively arrested cancer cells at the G(2)/M phase and induced apoptosis in vitro and in vivo .
  • Pharmacokinetic Studies :
    • Research on pharmacokinetic properties has shown that modifications in the structure can enhance bioavailability and reduce off-target effects, making these compounds more suitable for clinical applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.